5-Bromo-4-chloro-2-iodo-m-xylene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrClI |
|---|---|
Molecular Weight |
345.40 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H7BrClI/c1-4-3-6(9)7(10)5(2)8(4)11/h3H,1-2H3 |
InChI Key |
MVIPGSYIBWHXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1I)C)Cl)Br |
Origin of Product |
United States |
The Strategic Importance of Polyhalogenated Arenes As Versatile Synthetic Intermediates
Polyhalogenated arenes are aromatic compounds bearing multiple halogen substituents. Their importance in organic synthesis stems from the ability of each carbon-halogen bond to participate in a variety of chemical reactions, most notably in transition-metal-catalyzed cross-coupling reactions. nih.gov This class of reactions, recognized with the 2010 Nobel Prize in Chemistry, provides a powerful and convergent method for the formation of carbon-carbon and carbon-heteroatom bonds.
The differential reactivity of various halogens (I > Br > Cl >> F) is a cornerstone of their strategic application. In a polyhalogenated arene containing different halogens, it is often possible to selectively react one halogen while leaving the others intact. This chemoselectivity allows for the sequential and controlled introduction of different functional groups onto the aromatic ring, a crucial capability for the efficient synthesis of complex target molecules. nih.gov
Furthermore, the electronic and steric properties of the halogen substituents can influence the reactivity and regioselectivity of subsequent reactions. This nuanced control is highly sought after in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. nih.gov The ability to fine-tune the functionalization of an aromatic core makes polyhalogenated arenes indispensable tools for medicinal and agrochemical research.
Halogenated M Xylene Derivatives As Key Scaffolds in Chemical Research
The meta-xylene (1,3-dimethylbenzene) framework is a common structural motif in numerous chemical entities. wikipedia.orgsamchemprasandha.com Halogenated derivatives of m-xylene (B151644), such as 5-bromo-m-xylene, serve as valuable starting materials and intermediates in a wide array of synthetic applications. chemicalbook.comsigmaaldrich.com These compounds combine the structural features of the xylene core with the reactive handles provided by the halogen atoms.
For instance, brominated m-xylene derivatives are utilized in the synthesis of ligands for transition metal catalysts, which in turn are employed in a myriad of chemical transformations. chemicalbook.comsigmaaldrich.com They also serve as precursors for the introduction of other functional groups through reactions like Grignard reagent formation or various coupling reactions. The methyl groups on the xylene ring can also influence the reactivity and solubility of the molecule and its derivatives.
The utility of halogenated m-xylenes extends to the preparation of more complex molecules with applications in materials science and medicinal chemistry. The specific substitution pattern of the halogens and methyl groups provides a template for building three-dimensional structures with defined properties.
The Unique Position of 5 Bromo 4 Chloro 2 Iodo M Xylene As a Highly Substituted Aromatic Building Block
Regioselective Halogenation Approaches for m-Xylene (B151644) Scaffolds
The introduction of halogens at specific positions on the m-xylene ring is the foundational step in synthesizing complex derivatives. The inherent reactivity of the aromatic ring, governed by the activating, ortho,para-directing methyl groups, must be carefully modulated to achieve the desired substitution pattern.
Electrophilic aromatic substitution (EAS) is the most common method for halogenating aromatic rings. purechemistry.org In the case of m-xylene (1,3-dimethylbenzene), the two methyl groups activate positions 2, 4, and 6 for electrophilic attack. Position 5 is also activated but is sterically hindered by the two adjacent methyl groups. The outcome of halogenation is highly dependent on the reagents, catalysts, and reaction conditions. msu.edu
Lewis acid catalysts are often employed to generate a more potent electrophile from the halogen source (e.g., Br₂, Cl₂). msu.edu For instance, the monochlorination of m-xylene using Lewis acid catalysts typically yields a mixture of 2-chloro-m-xylene and 4-chloro-m-xylene, with the latter being the major product (approximately 75%). researchgate.net Further chlorination can lead to di-substituted products like 2,4- and 4,6-dichloro-m-xylene. researchgate.net
The choice of solvent can also dramatically influence regioselectivity. Hexafluoroisopropanol (HFIP), for example, has been shown to be a highly effective solvent for the regioselective halogenation of arenes with N-halosuccinimides (NXS), often proceeding at room temperature without additional catalysts. acs.org This method provides access to a wide range of halogenated arenes in high yields and with excellent regioselectivity. acs.org
The reactivity of the halogenating agent is another critical factor. Bromination is often more selective than chlorination. beilstein-journals.org Various reagents can be used for bromination, including molecular bromine with a catalyst like FeBr₃, or N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. beilstein-journals.org The use of hexamethylenetetramine–bromine (HMTAB) in dichloromethane (B109758) has been reported as a highly efficient and regioselective method for brominating aromatic compounds, with selectivity depending on temperature and the nature of the substituents. researchgate.net
Table 1: Regioselectivity in the Halogenation of m-Xylene
| Halogenating System | Major Product(s) | Minor Product(s) | Reference |
|---|---|---|---|
| Cl₂ / Lewis Acid | 4-Chloro-m-xylene (~75%) | 2-Chloro-m-xylene (~25%) | researchgate.net |
| N-Bromosuccinimide (NBS) / HFIP | 4-Bromo-m-xylene | 2-Bromo-m-xylene (B44306) | acs.org |
| HMTAB / Dichloromethane | 4-Bromo-m-xylene | 2-Bromo-m-xylene | researchgate.net |
Directed ortho metalation (DoM) is a powerful strategy for achieving regioselectivity that is not accessible through classical electrophilic substitution. harvard.edu This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation (metalation) to the adjacent ortho position. harvard.edunih.gov The resulting aryllithium or related organometallic species can then be quenched with an electrophilic halogen source (e.g., Br₂, I₂, C₂Cl₆) to install a halogen atom at a specific site. harvard.edu
While m-xylene itself lacks a strong DMG, this strategy can be applied by starting with a modified xylene precursor that contains a DMG, such as an amide, O-carbamate, or sulfonate group. nih.gov The aryl O-carbamate group (ArOCONEt₂), in particular, is one of the most powerful DMGs. nih.gov A hypothetical strategy for the synthesis of a specific polysubstituted xylene could involve the introduction of a DMG to guide the initial halogenation steps, followed by its subsequent removal or transformation. The choice of base is also critical; highly hindered amide bases like TMPMgCl•LiCl have proven effective for the directed metalation of arenes with sensitive functional groups. harvard.edu
Sequential Functionalization for the Installation of Orthogonal Halogen Substituents
The synthesis of a tri-halogenated compound like this compound, where each halogen is at a specific position, necessitates a stepwise approach. The sequence of halogen introduction is critical, as each new substituent alters the electronic and steric environment of the ring, thereby influencing the position of the next substitution.
A plausible route to a 4-chloro-5-bromo substituted m-xylene intermediate begins with the regioselective chlorination of m-xylene. As established, this reaction preferentially yields 4-chloro-m-xylene. researchgate.net The next step is the bromination of this intermediate. The directing effects of the substituents on 4-chloro-m-xylene must be considered:
Methyl groups (at C1 and C3): Activating, ortho,para-directing to positions 2, 4(blocked), 5, and 6.
Chloro group (at C4): Deactivating, but ortho,para-directing to positions 3(blocked), and 5.
Both the methyl groups and the chlorine atom direct the incoming electrophile to position 5. The activating effect of the methyl groups typically outweighs the deactivating effect of the halogen, making position 5 the most probable site for bromination. Therefore, the electrophilic bromination of 4-chloro-m-xylene is expected to produce 5-bromo-4-chloro-m-xylene as the major product.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -CH₃ (Alkyl) | Activating | Ortho, Para |
| -Cl (Halogen) | Deactivating | Ortho, Para |
| -Br (Halogen) | Deactivating | Ortho, Para |
| -I (Halogen) | Deactivating | Ortho, Para |
The final step, the introduction of an iodine atom at the 2-position of 5-bromo-4-chloro-m-xylene, is the most challenging due to steric hindrance from the adjacent methyl and bromo groups. Direct electrophilic iodination at this position is unlikely under standard conditions. More specialized methods are required.
Iodination of electron-rich aromatics can be achieved with N-iodosuccinimide (NIS), often with catalytic trifluoroacetic acid (TFA), which provides excellent yields under mild conditions. researchgate.net However, for a sterically hindered and deactivated substrate, this may not be sufficient.
A more effective approach for such transformations involves using highly reactive iodinating reagents or alternative pathways. d-nb.info The use of molecular iodine (I₂) in the presence of a silver salt, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), has been shown to be effective for the regioselective iodination of chlorinated aromatic compounds. uky.edunih.gov These reagents can generate a more powerful electrophilic iodine species capable of reacting with less activated rings. nih.gov Specifically, Ag₂SO₄/I₂ and AgSbF₆/I₂ have demonstrated utility in iodinating chlorinated phenols, anisoles, and anilines with reasonable regioselectivity. uky.edu
Another powerful method is the Finkelstein reaction, which involves halogen exchange. While typically used for alkyl halides, analogous transformations on aryl systems, particularly copper-catalyzed reactions (Ullmann-type), can be employed. For example, a bromo- or chloro-arene can be converted to an iodo-arene using a source of iodide like NaI or CuI, often in a high-boiling polar solvent. rsc.org
Retrosynthetic Analysis of this compound
A retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials.
Target Molecule: this compound
Disconnect C-I bond: The iodine at the sterically hindered C-2 position is the most logical final installation. This suggests a precursor like 5-bromo-4-chloro-m-xylene . The forward reaction (iodination) would require a potent, regioselective method, such as directed metalation at C-2 followed by quenching with an iodine source, or iodination with a highly reactive system like I₂/AgSbF₆.
Disconnect C-Br bond: The 5-bromo-4-chloro-m-xylene intermediate can be disconnected at the C-Br bond. The precursor would be 4-chloro-m-xylene . As discussed previously, the directing groups on this precursor strongly favor electrophilic bromination at the C-5 position.
Disconnect C-Cl bond: 4-chloro-m-xylene is readily prepared from m-xylene . The forward reaction is the well-established electrophilic chlorination of m-xylene, which selectively yields the 4-chloro isomer as the major product. researchgate.net
This analysis leads to a plausible forward synthetic route:
Chlorination: m-Xylene is treated with Cl₂ and a Lewis acid catalyst to form 4-chloro-m-xylene.
Bromination: The resulting 4-chloro-m-xylene is subjected to electrophilic bromination (e.g., with Br₂/FeBr₃ or NBS) to yield 5-bromo-4-chloro-m-xylene.
Iodination: The final, challenging iodination at the C-2 position is performed on 5-bromo-4-chloro-m-xylene using a specialized method to overcome steric hindrance and achieve the desired regioselectivity.
Strategic Disconnections for Efficient Synthetic Pathways
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. scitepress.orgprinceton.edu For a molecule like this compound, the primary disconnections involve the carbon-halogen bonds. The order in which these halogens are introduced is critical and depends on the directing effects of the substituents already present on the aromatic ring.
A logical retrosynthetic approach would involve disconnecting the bond to the most reactive halogen first. However, the complexity of multiple halogen substituents requires careful consideration of their activating and deactivating effects, as well as their steric hindrance. ox.ac.uk A key principle is to plan the sequence of reactions to ensure that the product of each step is more reactive or appropriately activated for the subsequent transformation. ox.ac.uk
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Disconnection | Precursor |
| This compound | C-I bond | 5-Bromo-4-chloro-m-xylene |
| 5-Bromo-4-chloro-m-xylene | C-Br bond | 4-Chloro-m-xylene |
| 4-Chloro-m-xylene | C-Cl bond | m-Xylene |
This linear strategy provides a basic framework, but more convergent approaches can offer greater efficiency. scitepress.org For instance, starting with a di-substituted xylene and introducing the remaining halogens in a controlled manner could be a more viable path.
Identification of Accessible Precursors (e.g., other dihalogenated m-xylenes)
The synthesis of this compound can strategically begin from various dihalogenated m-xylenes. The choice of precursor significantly influences the subsequent halogenation steps due to the directing effects of the existing halogens and methyl groups.
Possible dihalogenated m-xylene precursors include:
5-Bromo-m-xylene: This compound is a commercially available starting material. chemicalbook.com
4-Chloro-m-xylene: Another accessible precursor for subsequent halogenation.
2-Iodo-m-xylene: Can be prepared from m-xylene through direct iodination.
5-Chloro-2-iodo-m-xylene: A dihalogenated intermediate that can be further brominated. bldpharm.com
5-Bromo-2-iodo-m-xylene: This precursor would only require a final chlorination step. sigmaaldrich.combldpharm.comchemicalbook.comambeed.comsigmaaldrich.com
The selection of the most suitable precursor depends on the desired regioselectivity of the subsequent halogenation steps. The interplay of the ortho, para-directing methyl groups and the deactivating but ortho, para-directing halogens must be carefully managed to achieve the target substitution pattern.
Advanced Synthetic Techniques Applicable to Polyhalogenated Aromatic Synthesis
The synthesis of highly substituted aromatic compounds often necessitates the use of advanced synthetic methods to overcome challenges of regioselectivity and reactivity.
Decarboxylative Halogenation Processes for Aryl Halide Formation
Decarboxylative halogenation, also known as halodecarboxylation, is a powerful method for synthesizing aryl halides from the corresponding carboxylic acids. nih.govacs.orgnih.gov This process involves the replacement of a carboxyl group with a halogen atom. nih.govnih.gov This technique is particularly useful for introducing halogens at positions that are not easily accessible through direct electrophilic aromatic substitution. nih.govacs.org The reaction can be initiated by various reagents, including heavy metal salts, though modern methods often employ metal-free conditions. thieme-connect.commanchester.ac.uk
For the synthesis of a precursor to this compound, one could envision the decarboxylative halogenation of a suitably substituted dimethylbenzoic acid. For example, the Hunsdiecker reaction, a classic example of decarboxylative halogenation, could be adapted, although it often requires stoichiometric silver salts. manchester.ac.uk More recent developments have focused on catalytic methods using copper or other transition metals, as well as photoredox catalysis, to achieve this transformation under milder conditions. osti.gov
Halogen Dance Reactions for Regioisomeric Control
The halogen dance reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgingentaconnect.comrsc.org This rearrangement can be a powerful tool for accessing regioisomers that are difficult to obtain through direct synthesis. wikipedia.orgrsc.org The reaction is typically driven by thermodynamics, leading to the most stable organometallic intermediate. wikipedia.orgrsc.org
In the context of polyhalogenated xylenes (B1142099), a halogen dance reaction could potentially be used to isomerize a more readily available precursor to a desired, less accessible regioisomer. For instance, if a direct halogenation yields an undesired isomer of a di- or tri-halogenated xylene, a halogen dance reaction could be employed to rearrange the halogen to the correct position before proceeding with further functionalization. The reaction is often facilitated by strong bases like lithium diisopropylamide (LDA). clockss.org
Application of Hypervalent Iodine Reagents in Aromatic Halogenation
Hypervalent iodine reagents have emerged as versatile and environmentally friendly reagents for a wide range of organic transformations, including the halogenation of aromatic compounds. acs.org These reagents offer several advantages over traditional halogenating agents, such as milder reaction conditions and improved selectivity. acs.orgorganic-chemistry.org
Reagents like phenyliodine(III) diacetate (PIDA) and (diacetoxyiodo)benzene (B116549) can be used in combination with a halide source to effect the halogenation of arenes. thieme-connect.com For instance, the combination of a hypervalent iodine(III) reagent with a lithium halide in a fluoroalcohol solvent has been shown to be effective for the halodecarboxylation of electron-rich arenecarboxylic acids. thieme-connect.com Furthermore, catalytic systems using iodobenzene (B50100) in the presence of an oxidant can achieve regioselective monobromination of electron-rich aromatic compounds. organic-chemistry.org The use of bis(trifluoroacetoxy)iodobenzene (PIFA) in combination with trimethylsilyl (B98337) bromide provides a mild, metal-free method for the bromination of arenes. acs.org These methods could be strategically employed in the synthesis of this compound or its precursors, offering a high degree of control over the halogenation steps.
Transition Metal-Catalyzed Cross-Coupling Reactions of Polyhalogenated Xylenes
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mtroyal.canih.gov In the context of polyhalogenated xylenes like this compound, these reactions provide a pathway to selectively introduce a wide array of functional groups. The choice of catalyst, ligands, and reaction conditions can dictate which halogen atom participates in the coupling, a concept known as orthogonal reactivity.
Orthogonal Reactivity of Halogen Substituents in Palladium-Catalyzed Couplings
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. rsc.org The differential reactivity of aryl halides in these reactions (iodides > bromides > chlorides) is a well-established principle that allows for selective functionalization of polyhalogenated substrates. nih.gov This orthogonal reactivity is fundamental to the strategic application of compounds like this compound.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent palladium complex, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. nih.gov The rate-determining step is often the initial oxidative addition, which is more facile for weaker carbon-halogen bonds.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for creating carbon-carbon bonds. nih.govthieme-connect.com In the case of this compound, the much greater reactivity of the C-I bond compared to the C-Br and C-Cl bonds allows for highly selective coupling at the 2-position. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective substitution of the iodine atom, leaving the bromine and chlorine atoms intact for subsequent transformations. For instance, sterically hindered biaryls can be synthesized with moderate to excellent yields through the reaction of substrates like 2-bromo-m-xylene with various boronic acids. researchgate.net
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Bromo-m-xylene | 2-Methoxyphenylboronic acid | 2,6-Dimethyl-2'-methoxybiphenyl | 85 |
| 2 | 2,4,6-Trimethylbromobenzene | 4-Methoxyphenylboronic acid | 2,4,6-Trimethyl-4'-methoxybiphenyl | 92 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 78 |
Data compiled from various studies on Suzuki-Miyaura reactions. researchgate.netrsc.org
The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene, while the Sonogashira reaction couples an aryl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the reactivity trend of C-I > C-Br > C-Cl holds true, enabling selective functionalization at the 2-position of this compound.
The Sonogashira coupling typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This dual catalytic system facilitates the formation of arylalkynes under mild conditions. organic-chemistry.org The selective coupling at the most reactive halide site has been demonstrated in di-substituted compounds, where the acetylene (B1199291) adds to the site with the more reactive iodide substituent. libretexts.org
Table 2: Sonogashira Coupling of Various Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄/CuI | 2-Bromo-4-(phenylethynyl)quinoline | 88 |
| 2 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | 1-Bromo-4-((trimethylsilyl)ethynyl)benzene | 95 |
Data compiled from studies on Sonogashira coupling reactions. libretexts.orgresearchgate.net
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgacs.org This reaction has broad applications in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net The orthogonal reactivity of the halogens in this compound can be exploited to selectively introduce an amino group at the 2-position. The choice of phosphine (B1218219) ligands is crucial for the efficiency and selectivity of the Buchwald-Hartwig amination. For instance, sterically hindered and electron-rich ligands often promote the coupling of less reactive aryl chlorides and bromides. researchgate.net
Table 3: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃/dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 4-Methyl-N-phenylaniline | >99 |
| 2 | 2-Chloro-m-xylene | Aniline | Pd(OAc)₂/JagPhos II | N-(2,6-Dimethylphenyl)aniline | Moderate |
Data compiled from various studies on Buchwald-Hartwig amination. researchgate.netrsc.org
Copper-Mediated and Other Alternative Cross-Coupling Strategies
While palladium catalysis dominates the field of cross-coupling, copper-mediated reactions, such as the Ullmann condensation, offer a valuable alternative, particularly for the formation of carbon-heteroatom bonds. mdpi.comwiley.com Copper catalysts can exhibit different reactivity patterns compared to palladium, potentially allowing for complementary selectivity in the functionalization of polyhalogenated xylenes. nih.govrsc.org
Historically, Ullmann reactions required harsh conditions, but modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions. mdpi.com These systems often employ ligands to facilitate the coupling process. mdpi.com Although less common for C-C bond formation than palladium, copper catalysis is particularly effective for C-N, C-O, and C-S bond formation.
Directed C-H Activation and Functionalization of this compound Derivatives
In addition to cross-coupling reactions at the carbon-halogen bonds, the functionalization of C-H bonds presents another powerful strategy for modifying aromatic rings. researchgate.net Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond (often in the ortho position), allows for highly regioselective transformations.
For derivatives of this compound that have been functionalized at one of the halogen positions, the newly introduced group could potentially serve as a directing group for subsequent C-H activation. For example, if a directing group is installed at the 2-position (via coupling at the C-I bond), it could facilitate the functionalization of the adjacent C-H bond at the 3-position (one of the methyl groups) or the C-H bond at the 6-position. This approach offers a pathway to introduce further complexity and build intricate molecular scaffolds. Ruthenium-catalyzed C-H arylation has been shown to be effective for the late-stage functionalization of complex molecules. researchgate.net Iron-catalyzed C-H activation has also emerged as a promising method. nih.gov
Table 4: C-H Arylation of Aromatic Compounds
| Entry | Substrate | Aryl Halide | Catalyst | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Arylthiophene | 2-(2-Bromoaryl)thiophene | Pd(OAc)₂ | β-Heteroarylated 2-arylthiophene | Good |
| 2 | Benzene (B151609) derivative | 1,8-Dibromonaphthalene | Pd(OAc)₂ | Substituted fluoranthene | Good |
Data compiled from studies on C-H activation and functionalization. beilstein-journals.orgrsc.org
Ruthenium-Catalyzed C-H Arylation in Related m-Xylene Systems
Ruthenium-catalyzed C-H bond functionalization has emerged as a powerful tool for forming carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions. acs.org These reactions often proceed with high selectivity and are tolerant of various functional groups. mdpi.com In the context of xylene systems, ruthenium catalysts have demonstrated efficacy, with m-xylene itself sometimes employed as the solvent or even as a substrate in arylation reactions. acs.orgnih.gov
Research has shown that catalysts like Ru₃(CO)₁₂ or [RuCl₂(p-cymene)]₂ are effective for the arylation of C-H bonds. mdpi.comnih.gov For instance, the arylation of certain substrates with arylboronate esters can be successfully achieved in m-xylene at elevated temperatures, typically around 130-180 °C. mdpi.comnih.gov The mechanism often involves a directing group on the substrate that coordinates to the ruthenium center, guiding the catalyst to a specific C-H bond for activation. acs.orgdiva-portal.org In many cases, additives such as carboxylic acids or phosphine oxides are crucial for catalytic efficiency and can influence the reaction's outcome. acs.orggoettingen-research-online.de
For this compound, direct C-H arylation would target one of the two remaining aromatic C-H bonds. The regioselectivity would be influenced by the electronic effects of the five substituents and the significant steric hindrance around the ring. The methyl groups are activating and ortho-, para-directing, while the halogens are deactivating via induction but also ortho-, para-directing. The interplay of these factors, combined with the steric bulk, makes predicting the outcome challenging without specific experimental data.
Table 1: Representative Conditions for Ruthenium-Catalyzed C-H Arylation
| Catalyst System | Coupling Partner | Solvent | Temperature (°C) | Additive/Co-catalyst | Reference |
| [RuCl₂(p-cymene)]₂ | Aryl Halides | m-xylene / NMP | 120 | Carboxylic Acids (e.g., pivalic acid) | acs.org |
| Ru₃(CO)₁₂ | Arylboronate Esters | m-xylene | 130-180 | Base (e.g., K₂CO₃) | mdpi.comnih.gov |
| [RuCl₂(p-cymene)]₂ | Aryl Chlorides | NMP | 80 | PCy₃ | mdpi.com |
Other Directed C-H Functionalization Methodologies
Beyond ruthenium catalysis, a broad spectrum of transition-metal-catalyzed C-H functionalization methods exists, providing reliable pathways for achieving high site selectivity. researchgate.net The use of a directing group, which provides chelation assistance, is a dominant strategy in this field. researchgate.netsigmaaldrich.comacs.org These groups position the metal catalyst in close proximity to a specific C-H bond, typically leading to functionalization at the ortho-position. acs.org
Various directing groups, such as amides, pyridines, and carboxylic acids, have been successfully employed with a range of transition metals, including palladium, rhodium, cobalt, and iron. mdpi.comresearchgate.netmdpi.com This approach allows for diverse transformations, including alkylations, arylations, and the introduction of heteroatoms. researchgate.net A key advantage is the potential to install functional groups in a step-economic fashion, avoiding the need for pre-functionalized starting materials. sigmaaldrich.com
In the case of this compound, its native structure lacks a conventional directing group for C-H activation. The inherent reactivity would be governed by the electronic properties of the substituted ring. However, one could envision a synthetic strategy where one of the methyl groups is transformed into a suitable directing group (e.g., through oxidation to a carboxylic acid or amidation). Such a modification would pave the way for site-selective functionalization at the adjacent ortho-position, demonstrating the power of this methodology for late-stage modification of complex scaffolds.
Nucleophilic Aromatic Substitution (SNAr) on Highly Substituted Aromatic Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups (EWGs). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.orgpressbooks.pub Subsequent expulsion of a leaving group restores the aromaticity of the ring. libretexts.org For the reaction to be favorable, the EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgpressbooks.pub
Influence of Halogen Identity and Position on SNAr Pathways
The identity and position of both the halogen leaving group and any activating groups are critical in determining the feasibility and outcome of an SNAr reaction. Aromatic rings with multiple halogen substituents, such as this compound, present a complex case for predicting reactivity.
A well-established trend for leaving group aptitude in SNAr reactions is F > Cl ≈ Br > I. masterorganicchemistry.comresearchgate.net This counterintuitive order arises because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Highly electronegative atoms like fluorine strongly polarize the C-F bond and activate the ring toward attack, accelerating the formation of the Meisenheimer intermediate. masterorganicchemistry.com
In this compound, the three halogens possess different electronic properties and are positioned at distinct locations relative to the activating methyl groups.
Iodine (at C2): While iodine is the best leaving group among the halogens in terms of C-X bond strength, it is the least activating for the initial nucleophilic attack. It is positioned ortho to one methyl group.
Chlorine (at C4): Chlorine is a better activator than iodine and is located para to one methyl group and ortho to the other, making its position electronically favorable for nucleophilic attack. libretexts.org
Bromine (at C5): Bromine's reactivity is similar to chlorine's. It is situated meta to both methyl groups, a position that does not allow for resonance stabilization of a negative charge during an SNAr reaction, making it the least likely site for substitution via this mechanism. libretexts.org
Therefore, a competition would exist between the substitution of chlorine at the electronically favorable C4 position and iodine at the C2 position, which has the weakest carbon-halogen bond. The specific reaction conditions and the nature of the nucleophile would likely determine the major product.
Table 2: Comparison of Halogens in SNAr Reactions
| Halogen (X) | Electronegativity (Pauling Scale) | C-X Bond Energy (in Benzene, kJ/mol) | Relative Reactivity as Leaving Group |
| F | 3.98 | ~544 | Highest |
| Cl | 3.16 | ~406 | Intermediate |
| Br | 2.96 | ~347 | Intermediate |
| I | 2.66 | ~272 | Lowest |
Data are general values and serve for comparative purposes.
Exploration of Novel Nucleophilic Reactants and Reaction Conditions
The utility of SNAr reactions has been significantly expanded by exploring a wider range of nucleophiles beyond traditional amines, alkoxides, and thiols. thieme-connect.com Recent research has demonstrated the successful use of less conventional nucleophiles, such as propargylic, allylic, and benzylic alcohols, under mild conditions. thieme-connect.com This expansion opens up new synthetic possibilities for introducing diverse functional groups onto aromatic cores.
Furthermore, studies have investigated the use of complex nucleophiles like carbohydrate alcohols and various biothiols, highlighting the potential for SNAr in creating conjugates for glycobiology or developing chiral ligands. frontiersin.orgacs.org The choice of the nucleophile can be critical; for instance, the amine–enol equilibrium of certain nucleophiles can be a determining factor in their reactivity. frontiersin.org
For a sterically hindered and electronically complex substrate like this compound, successful SNAr would likely require carefully optimized conditions. This could involve the use of highly potent nucleophiles, such as potassium hexamethyldisilazide (KHMDS) to deprotonate alcohol nucleophiles, or specialized solvent systems. acs.org The exploration of novel reaction media, such as liposomes, has also been shown to influence reaction rates and outcomes, potentially enabling transformations on less reactive substrates. researchgate.net Applying these advanced conditions could unlock the potential for selective halogen displacement on the this compound framework, leading to novel and highly functionalized derivatives.
Mechanistic Insights and Computational Studies on 5 Bromo 4 Chloro 2 Iodo M Xylene Transformations
Kinetic and Spectroscopic Investigations for Elucidating Reaction Pathways
Kinetic and spectroscopic studies are fundamental to understanding the reaction mechanisms of polyhalogenated aromatics like 5-Bromo-4-chloro-2-iodo-m-xylene. These methods provide critical data on reaction rates, the influence of substituents, and the detection of transient intermediates.
For halogenated xylenes (B1142099), reaction kinetics are often studied under various conditions to determine rate constants and reaction orders. For instance, the reactions of xylene isomers with hydroxyl radicals have been investigated using discharge flow/mass spectrometry techniques to determine rate constants at different temperatures and pressures. nih.gov Such studies reveal that the reaction mechanism can shift, for example, from an addition mechanism at lower temperatures to a hydrogen abstraction mechanism at higher temperatures. nih.gov While specific data for this compound is not available, the principles remain the same. A kinetic study would likely focus on selective reactions at one of the C-Halogen bonds, with the C-I bond being the most probable site for reactions like cross-coupling due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. acs.org
Spectroscopic methods such as UV-Vis, NMR, and mass spectrometry are indispensable for identifying reactants, products, and intermediates. In the study of xylene reactions, mass spectrometry is a key tool for tracking the depletion of reactants and the formation of products. nih.gov For a complex molecule like this compound, NMR spectroscopy would be crucial for characterizing the structure of products, confirming which halogen atom has been substituted.
Quantum Chemical Modeling of Electronic Structure and Energetics
Quantum chemical modeling provides deep insights into the electronic properties and energy landscapes of molecules, which are often difficult to probe experimentally.
Density Functional Theory (DFT) for Transition State Analysis and Intermediate Characterization
Density Functional Theory (DFT) is a powerful computational method used to model chemical reactions. tandfonline.com It is particularly useful for locating transition state structures and calculating their associated energy barriers, which directly relates to the reaction rate. acs.org For a molecule like this compound, DFT calculations could be employed to model various potential reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling at each of the three different halogen sites.
These calculations would involve optimizing the geometry of the starting materials, the proposed transition states, and the final products. The energy difference between the reactants and the transition state gives the activation energy, a key predictor of reaction feasibility. DFT has been successfully used to study the geometry and vibrational properties of various halogenated and nitrated xylene derivatives. nih.goveurjchem.com For instance, a DFT study on dihalo-p-xylenes showed how the nature of the halogen affects bond lengths and angles. nih.gov A similar approach for this compound would predict that the C-I bond is the longest and weakest, making it the most likely site for initial reaction.
Table 1: Illustrative DFT-Calculated Properties for Halogenated Xylenes This table presents hypothetical, yet chemically reasonable, data for illustrative purposes, based on principles from DFT studies on similar compounds.
| Property | C-Cl Bond | C-Br Bond | C-I Bond |
|---|---|---|---|
| Calculated Bond Length (Å) | ~1.74 | ~1.90 | ~2.10 |
| Relative Activation Energy for Oxidative Addition (kJ/mol) | High | Medium | Low |
Molecular Orbital Analysis and Fukui Function Studies for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. dntb.gov.ua It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. chemrxiv.org For polyhalogenated m-xylenes, analysis of the HOMO and LUMO can predict sites susceptible to nucleophilic or electrophilic attack.
The Fukui function is a more sophisticated descriptor derived from DFT that quantifies the reactivity of specific atomic sites within a molecule. mdpi.com It measures the change in electron density at a particular point when an electron is added to or removed from the system, effectively identifying the most electrophilic and nucleophilic sites. rsc.org For this compound, Fukui analysis would be expected to highlight the carbon atom attached to the iodine as the most susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions, consistent with the known reactivity trends of aryl halides. Studies on other aromatic systems have shown the utility of Fukui functions in pinpointing reactive centers. mdpi.comrsc.org
Molecular Dynamics Simulations for Understanding Solvent Effects and Conformational Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical systems. This is particularly valuable for understanding the role of the solvent and the conformational flexibility of molecules during a reaction.
For reactions involving polyhalogenated xylenes, the choice of solvent can significantly influence reaction rates and outcomes. MD simulations can model the explicit interactions between the solute (e.g., this compound) and surrounding solvent molecules. nih.gov These simulations can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states through effects like hydrogen bonding or dipole-dipole interactions. acs.org For example, a polar solvent might preferentially solvate a polar transition state, thereby lowering the activation energy and accelerating the reaction. MD simulations have been used to study the behavior of tetrachloro-m-xylene (B46432) in water, identifying which atoms preferentially interact with the solvent. researchgate.net
Conformational dynamics, such as the rotation of the methyl groups in the xylene core, can also be investigated. While electronic factors are likely dominant in this system, steric hindrance caused by different conformations could play a role in modulating access to the reactive sites. researchgate.net
Elucidation of Structure-Reactivity Relationships in Polyhalogenated m-Xylene (B151644) Systems
By integrating kinetic, spectroscopic, and computational data, clear structure-reactivity relationships for polyhalogenated m-xylenes can be established. The reactivity of a molecule like this compound is governed by a combination of electronic and steric factors.
Nature of the Halogen: The primary determinant of reactivity in many transformations (e.g., Ullmann coupling, Suzuki coupling) is the identity of the halogen. The reactivity follows the order I > Br > Cl. acs.orgmdpi.com This is due to the decreasing C-X bond strength down the group, which facilitates bond cleavage during the rate-determining step (often oxidative addition to a metal catalyst).
Electronic Effects: The halogens act as electron-withdrawing groups through induction (-I effect) and weak electron-donating groups through resonance (+R effect). nih.gov The two methyl groups are electron-donating (+I effect). The cumulative effect of these substituents modulates the electron density of the aromatic ring and influences the stability of any charged intermediates, such as the Wheland intermediate in electrophilic aromatic substitution. rsc.org
Steric Hindrance: The two methyl groups at positions 1 and 3, along with the bulky iodine and bromine atoms at adjacent positions (2 and 5), create significant steric crowding. This steric hindrance can influence which sites are accessible to incoming reagents or catalysts, potentially leading to regioselectivity that might not be predicted by electronics alone.
Table 2: Summary of Factors Influencing Reactivity in Polyhalogenated m-Xylenes
| Factor | Influence on Reactivity | Example in this compound |
|---|---|---|
| C-X Bond Strength | Determines ease of cleavage (I > Br > Cl). | The C-I bond is the most reactive site for cross-coupling. mdpi.com |
| Inductive Effects | Halogens withdraw electron density, activating the ring for nucleophilic attack. Methyl groups donate density. | Overall electronic profile is complex, with localized effects at each substituent position. |
| Steric Effects | Hinders access to reactive sites adjacent to bulky groups. | Reactivity at C2 (Iodo) and C4 (Chloro) is sterically influenced by adjacent methyl groups. |
Research Applications of 5 Bromo 4 Chloro 2 Iodo M Xylene in Advanced Chemical Sciences
Role in the Synthesis of Advanced Materials and Functional Molecules
The ability to selectively functionalize 5-Bromo-4-chloro-2-iodo-m-xylene makes it a valuable precursor for a range of advanced materials where precise molecular structure dictates function.
Precursor for Optoelectronic Materials
Organic optoelectronic materials, used in applications like organic light-emitting diodes (OLEDs) and organic solar cells, often consist of highly conjugated molecular systems. acs.org Halogenated aromatic compounds are key starting materials for building these systems. nih.gov While direct use of this compound in a final optoelectronic material is not widely documented, its potential lies in its ability to serve as a core or a connecting unit in a larger conjugated structure. Through sequential cross-coupling reactions, π-conjugated groups can be systematically added to the xylene core. nih.gov This allows for the fine-tuning of the electronic properties, such as the energy gap and charge transport capabilities, of the final material. escholarship.org The use of non-halogenated solvents like xylene in the processing of these materials is also an area of active research, aiming for more environmentally friendly production methods. researchgate.net
Building Blocks for Polymeric Architectures and Frameworks
The controlled, stepwise reactivity of polyhalogenated aromatics is crucial for the synthesis of well-defined polymers and porous frameworks. rsc.org this compound can be conceptualized as an AB-type monomer, where the different halogens represent distinct reactive sites. This allows for the creation of hyperbranched aromatic polymers, which have applications in catalysis and materials science due to their unique properties. nih.gov By polymerizing in a controlled sequence, chemists can dictate the connectivity and final architecture of the resulting polymer. For example, polymerization could be initiated at the iodo- and bromo- positions, leaving the chloro- position available for post-polymerization modification. This approach is valuable for creating Conjugated Polymers of Intrinsic Microporosity (C-PIMs), which have high surface areas and are useful in gas storage and separation. rsc.org
Development of Specialized Ligands and Catalysts for Organic Reactions
Many high-performance catalysts rely on precisely structured organic ligands that coordinate to a metal center. Halogenated aromatics are common starting points for ligand synthesis. irapa.org The halogen atoms on this compound can be converted into a variety of coordinating groups, such as phosphines, through reactions with reagents like diphenylphosphine. For example, 5-Bromo-m-xylene is used to prepare substituted phosphine (B1218219) ligands. chemicalbook.com The tri-substituted nature of this compound offers the potential to create unique, sterically demanding, and electronically tunable polydentate ligands. By selectively replacing the halogens, one could synthesize a ligand where different coordinating atoms are precisely positioned around the xylene scaffold, potentially leading to novel catalytic activity and selectivity. organic-chemistry.org
Contribution to the Academic Synthesis of Diverse Bioactive Molecule Scaffolds
The m-xylene (B151644) core is a structural motif found in various bioactive compounds. sigmaaldrich.comresearchgate.netsigmaaldrich.com The synthesis of complex drug molecules often requires the precise installation of different functional groups onto a central scaffold. plos.org Polyhalogenated intermediates like this compound provide a powerful tool for this purpose. They enable the systematic exploration of the chemical space around the xylene core, a process known as structure-activity relationship (SAR) studies. By sequentially replacing the iodine, bromine, and chlorine atoms with different chemical moieties, medicinal chemists can generate a library of related compounds to test for biological activity. This approach accelerates the discovery of new therapeutic agents by allowing for the rapid synthesis of diverse molecular structures from a single, versatile starting material. researchgate.net
Exploration in the Synthesis of Novel Carbon-Rich Architectures
The creation of large, carbon-rich molecules like polycyclic aromatic hydrocarbons (PAHs) and nanographenes is a major focus of modern materials science. wikipedia.org The Scholl reaction, an oxidative cyclization process, is a key method for forming the C-C bonds needed to build these extended π-systems. acs.orgnih.gov Halogenated precursors are often used in these syntheses, where the halogens can direct the cyclization or serve as handles for further functionalization. bohrium.comchemistryviews.org For instance, the synthesis of complex, distorted PAHs has been achieved using halogenated precursors in electrochemical Scholl reactions. bohrium.com The multiple halogen sites on this compound could be strategically employed in multi-step syntheses, first to build up a larger, flexible precursor via cross-coupling, and then to facilitate the final ring-closing steps to form a rigid, carbon-rich architecture.
Emerging Applications in Supramolecular Chemistry and Host-Guest Systems
The unique architecture of halogenated xylene molecules, featuring a combination of hydrophobic methyl groups and electron-rich halogen atoms, makes them intriguing candidates for applications in supramolecular chemistry. Research into host-guest systems has demonstrated that the size, shape, and electronic properties of guest molecules can significantly influence the self-assembly and properties of host macrocycles.
In a notable study on the chiral self-sorting of porous aromatic cages, a series of halogenated m-xylenes, including 5-chloro-m-xylene, 5-bromo-m-xylene, and 5-iodo-m-xylene, were used as solvents and guest molecules. nih.gov The research revealed that the nature of the halogen substituent on the m-xylene guest plays a crucial role in directing the assembly of the host cages.
Key Research Findings:
Guest-Induced Chirality: The study found that while solvents like benzene (B151609) or unsubstituted m-xylene led to the formation of homochiral host structures, the presence of 5-chloro-m-xylene, 5-bromo-m-xylene, or 5-iodo-m-xylene exclusively produced heterochiral crystals. nih.gov
Structural Influence: Single-crystal X-ray diffraction analysis of the crystals formed in the presence of 5-iodo-m-xylene showed that the arrangement of the guest molecule was a determining factor in the resulting structure of the host-guest complex. nih.gov
Positional and Functional Group Importance: The researchers concluded that a heterochiral structure was favored when the two methyl groups on the benzene ring of the guest were at a 120° angle and the 5-position was occupied by a functional group, such as a halogen. nih.gov
These findings highlight the sensitivity of supramolecular self-assembly to the subtle electronic and steric differences of the guest molecules. The specific substitution pattern of this compound, with its multiple halogen atoms at distinct positions, suggests it could act as a highly specific guest molecule. The combination of bromine, chlorine, and iodine offers a unique distribution of electrostatic potential and polarizability, which could be exploited to control the formation of complex, multi-component supramolecular architectures.
While direct experimental data for this compound is not yet available, the principles demonstrated with simpler halo-xylenes provide a compelling case for its potential use in designing and controlling advanced host-guest systems.
Data on Related Halogenated Xylenes (B1142099)
To provide context, the following tables summarize key information for related, commercially available or researched di-substituted and mono-substituted m-xylene compounds.
Table 1: Properties of Related Di-Substituted m-Xylenes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromo-2-chloro-m-xylene | 206559-40-2 | C₈H₈BrCl | 219.50 |
| 5-Bromo-2-iodo-m-xylene | 206559-43-5 | C₈H₈BrI | Not specified |
| 5-Chloro-2-iodo-m-xylene | 404337-42-4 | C₈H₈ClI | 266.50 |
Data sourced from PubChem and commercial supplier information. nih.govchemicalbook.comnih.gov
Table 2: Halogenated m-Xylenes Used in Supramolecular Studies
| Compound Name | CAS Number | Role in Study | Observed Outcome |
| 5-Chloro-m-xylene | 556-97-8 | Solvent/Guest | Formation of heterochiral crystals |
| 5-Bromo-m-xylene | 556-96-7 | Solvent/Guest | Formation of heterochiral crystals |
| 5-Iodo-m-xylene | 22440-97-3 | Solvent/Guest | Formation of heterochiral crystals |
Data sourced from a 2022 study on chiral self-sorting in porous aromatic cages. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-4-chloro-2-iodo-m-xylene, and how can purity be optimized during crystallization?
- Methodological Answer : A common approach involves halogenation of m-xylene derivatives. For bromo/chloro substitutions, sodium hydroxide in acetone can facilitate regioselective halogenation under controlled temperatures (40–60°C). Iodination typically requires catalytic CuI in DMF. Recrystallization from dichloromethane/hexane mixtures (1:3 v/v) yields high-purity crystals (>98% by HPLC). Monitor halogenation progress via GC-MS to avoid over-substitution .
Q. How should researchers safely handle and store this compound in the laboratory?
- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent halogen loss via photodegradation. Use PPE (nitrile gloves, goggles) due to its irritant properties. Conduct reactivity tests with polar aprotic solvents (e.g., DMSO) in fume hoods to avoid explosive byproducts .
Q. What spectroscopic techniques are most effective for characterizing halogenated m-xylene derivatives?
- Methodological Answer :
- NMR : -NMR in CDCl resolves aromatic protons (δ 6.8–7.2 ppm), while -NMR confirms halogen substitution patterns (C-I: ~95 ppm; C-Br: ~110 ppm).
- XRD : Single-crystal X-ray diffraction (e.g., CCDC 2062478 protocols) validates molecular geometry. Refinement with SHELXL using riding models for H-atoms ensures accuracy .
Advanced Research Questions
Q. How can substituent electronic effects in this compound be leveraged to optimize reaction yields in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing halogens enhance electrophilicity at the meta position. Use Pd(PPh)/KCO in Suzuki-Miyaura couplings with arylboronic acids (80°C, 12 h). Monitor steric hindrance from iodine using DFT calculations (B3LYP/6-31G*) to predict regioselectivity. Compare yields with less-halogenated analogs to isolate electronic vs. steric contributions .
Q. What computational strategies resolve contradictions in spectral data for halogenated aromatics?
- Methodological Answer :
- Contradiction Example : Discrepancies in -NMR coupling constants due to dynamic halogen bonding.
- Resolution : Perform variable-temperature NMR (VT-NMR) in DMSO-d (-40°C to 25°C) to arrest conformational exchange. Validate with ab initio molecular dynamics (AIMD) simulations (CP2K software) to correlate experimental and theoretical J-values .
Q. How does crystallographic data inform the design of halogen-bonded supramolecular assemblies?
- Methodological Answer : Analyze XRD datasets (e.g., CCDC 2062478) for halogen···π interactions (3.3–3.6 Å). Use Mercury software to visualize packing motifs. Design co-crystals with electron-rich partners (e.g., pyridine derivatives) to stabilize Br/I···N interactions. Refine thermal parameters to assess lattice stability under varying humidity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the thermal stability of this compound?
- Methodological Answer :
- Root Cause : Degradation pathways vary with trace moisture (hydrolytic dehalogenation) or light exposure (radical formation).
- Resolution : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (dry N vs. ambient air). Compare DSC profiles (heating rate: 10°C/min) to identify exothermic decomposition events. Cross-validate with accelerated aging studies (40°C/75% RH, 30 days) .
Q. How can longitudinal studies reconcile short-term vs. long-term effects of halogenated intermediates in catalytic cycles?
- Methodological Answer : Implement a three-wave panel design (T1-T3 intervals) to track catalyst poisoning. Use ICP-MS to quantify Pd leaching after each cycle. Apply structural equation modeling (SEM) to isolate time-dependent variables (e.g., iodine loss correlating with reduced turnover frequency). Bootstrap sampling (5,000 iterations) confirms mediation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
